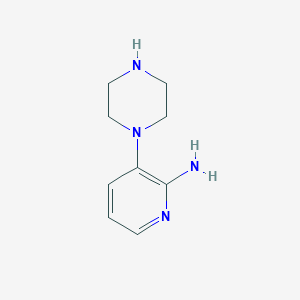
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is a complex organic compound that belongs to the class of sorbofuranosides. It is characterized by the presence of benzyl, isopropylidene, and tosyl groups attached to the sorbofuranoside core. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of sorbose using isopropylidene groupsThe reaction conditions often involve the use of acid catalysts for the protection steps and base catalysts for the tosylation .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles to form different derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction Reactions: The compound can undergo reduction to remove the tosyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as azides, thiols, and amines, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Aplicaciones Científicas De Investigación
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is extensively used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: As a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside involves its reactivity towards various nucleophiles and electrophiles. The benzyl and tosyl groups serve as protective groups that can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The isopropylidene group provides stability to the furanose ring, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-O-Benzyl-2,34,6-di-O-isopropylidene-A-L-sorbofuranoside: Similar in structure but with an additional isopropylidene group.
3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: Similar in structure but with different stereochemistry and functional groups.
1-Benzyl-2,3-isopropylidene-rac-glycerol: Similar in structure but with a glycerol backbone instead of sorbofuranoside.
Uniqueness
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is unique due to its specific combination of protective groups and its reactivity profile, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Propiedades
Fórmula molecular |
C23H28O8S |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-(phenylmethoxymethyl)-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O8S/c1-16-9-11-18(12-10-16)32(25,26)28-14-19-20(24)21-23(29-19,31-22(2,3)30-21)15-27-13-17-7-5-4-6-8-17/h4-12,19-21,24H,13-15H2,1-3H3/t19-,20+,21-,23-/m0/s1 |
Clave InChI |
YAVMOYDJBYAMOI-KGSLCBSSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


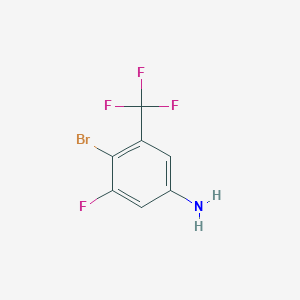
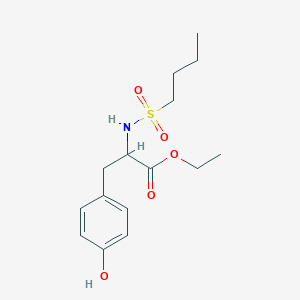
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
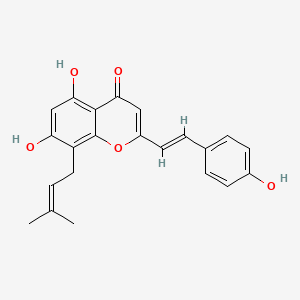
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)



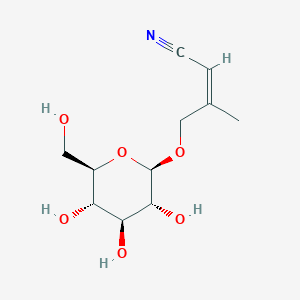
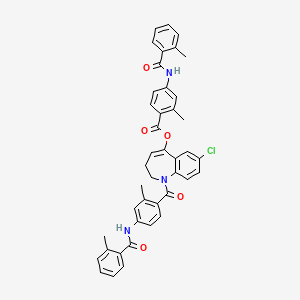
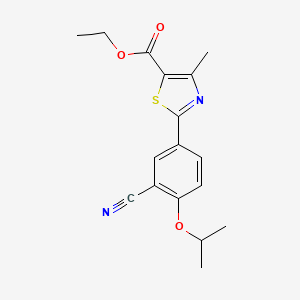
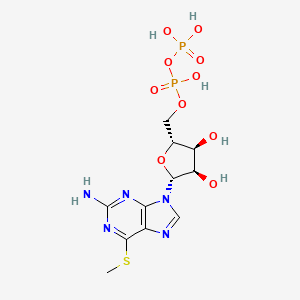
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
